molecular formula C21H25N5O2 B1665816 阿替韦定 CAS No. 136816-75-6

阿替韦定

货号 B1665816
CAS 编号: 136816-75-6
分子量: 379.5 g/mol
InChI 键: UCPOMLWZWRTIAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atevirdine is a non-nucleoside reverse transcriptase inhibitor that has been studied for the treatment of HIV . It belongs to the class of organic compounds known as pyridinylpiperazines .


Synthesis Analysis

The synthesis of Atevirdine involves the preparation of the pyridylpiperazine moiety by aromatic displacement of chlorine from 2-chloro-3-nitropyridine by piperazine . The secondary amine is then protected as its BOC derivative by reaction with di-tert-butyl dicarbonate (Boc anhydride) to give 4. The nitro group is then reduced by catalytic hydrogenation. Reductive alkylation with acetaldehyde in the presence of lithium cyanoborohydride gives the corresponding N-ethyl derivative. The protecting group is then removed by reaction with TFA. Reaction of the resulting amine with the imidazolide derivative of 5-methoxy-3-indoleacetic acid produces the amide reverse transcriptase inhibitor, atevirdine .


Molecular Structure Analysis

The molecular formula of Atevirdine is C21H25N5O2 . Its average mass is 379.456 Da and its monoisotopic mass is 379.200836 Da .


Physical And Chemical Properties Analysis

The molecular formula of Atevirdine is C21H25N5O2 . Its average mass is 379.456 Da and its monoisotopic mass is 379.200836 Da .

科学研究应用

HIV 治疗和耐药性研究

  1. 阿替韦定在 HIV 治疗中的作用:研究探索了阿替韦定作为 HIV 治疗的疗效。阿替韦定是一种非核苷类逆转录酶抑制剂,在 HIV 感染患者中进行了测试。然而,它对病毒载量或 CD4+ 细胞计数没有显着影响,表明其作为 HIV 治疗单药疗法的有效性有限 (Been-Tiktak et al., 1996)
  2. 与齐多夫定的联合疗法:研究表明,阿替韦定与另一种抗逆转录病毒药物齐多夫定联合使用时耐受性良好。这种联合疗法导致一些患者的 CD4 淋巴细胞计数增加,并且在治疗 24 周后,HIV 分离株仍然对阿替韦定敏感 (Reichman et al., 1995)
  3. 对药物吸收的影响:阿替韦定的溶解度取决于 pH 值,其生物利用度可能受同时服用其他药物的影响。例如,与另一种抗逆转录病毒药物叠氮胸苷一起服用时,其吸收显着降低 (Morse et al., 1996)

神经系统疾病中的应用

  1. 治疗艾滋病痴呆综合征 (ADC):阿替韦定在治疗 ADC,一种艾滋病的神经系统并发症方面显示出潜力。在一项试点研究中,对其他抗逆转录病毒药物不耐受的患者对阿替韦定有反应,神经和神经心理评估得到改善 (Brew et al., 1996)

药代动力学和安全性

  1. HIV 患者的药代动力学:探索了阿替韦定的药代动力学,其特点是患者之间存在变异性,在无症状 HIV 感染患者中进行了探索。研究发现,阿替韦定在不同剂量水平下耐受性良好,对生命体征或实验室检查没有显着影响 (Been-Tiktak et al., 1995)
  2. 联合疗法中的剂量要求:研究了阿替韦定与齐多夫定的剂量要求。该研究强调了阿替韦定血浆浓度的患者间变异性,以及需要剂量调整以达到目标谷浓度 (Morse et al., 2000)

体外研究

  1. 抑制 HIV-1 复制:阿替韦定在体外抑制 HIV-1 方面显示出有效性,与齐多夫定联合使用时观察到协同作用,针对齐多夫定耐药的 HIV-1 分离株 (Campbell et al., 1993)

属性

IUPAC Name

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPOMLWZWRTIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159940
Record name Atevirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atevirdine

CAS RN

136816-75-6
Record name Atevirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136816-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atevirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136816756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atevirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atevirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATEVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24015WC6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atevirdine
Reactant of Route 2
Reactant of Route 2
Atevirdine
Reactant of Route 3
Reactant of Route 3
Atevirdine
Reactant of Route 4
Reactant of Route 4
Atevirdine
Reactant of Route 5
Reactant of Route 5
Atevirdine
Reactant of Route 6
Reactant of Route 6
Atevirdine

Citations

For This Compound
382
Citations
LM Demeter, PM Meehan, G Morse… - JAIDS Journal of …, 1998 - journals.lww.com
The safety, tolerability, and antiviral activity of atevirdine (ATV), a non-nucleoside reverse transcriptase inhibitor, were studied in a phase I/II clinical trial (ACTG 187) of patients with CD4 …
Number of citations: 15 journals.lww.com
GD Morse, RC Reichman, MA Fischl, M Para… - Antiviral research, 2000 - Elsevier
… therapy with atevirdine (dose-adjusted to achieve plasma trough atevirdine concentrations … ACTG 187: 12 weeks of atevirdine monotherapy with atevirdine doses adjusted to achieve …
Number of citations: 33 www.sciencedirect.com
TB Campbell, RK Young, JJ Eron… - Journal of Infectious …, 1993 - academic.oup.com
… Combinations of atevirdine and didanosine were additive in their … of atevirdine with HIV-I RT is different than that of other nonnucleoside RT inhibitors and that combinations of atevirdine …
Number of citations: 29 academic.oup.com
RC Reichman, GD Morse, LM Demeter… - Journal of Infectious …, 1995 - academic.oup.com
… To determine whether resistance to atevirdine would develop among patients treated with … that atevirdine resistance would develop, we maintained serum atevirdine concentrations in …
Number of citations: 17 academic.oup.com
AM Been-Tiktak, HM Vrehen… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… The results of the study showed that atevirdine mesylate is well … The values of the pharmacokinetic parameters for atevirdine … of atevirdine tended to increase by 90% as the …
Number of citations: 9 journals.asm.org
M Chang, VK Sood, GJ Wilson, DA Kloosterman… - Drug metabolism and …, 1998 - ASPET
… The absorption, metabolism, and excretion of atevirdine were investigated in male and … atevirdine mesylate at doses of 20 mg/kg/day or 200 mg/kg/day for 8 days, with [ 14 C]atevirdine …
Number of citations: 12 dmd.aspetjournals.org
AM Been-Tiktak, I Williams, HM Vrehen… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… In this study we investigated the effect of atevirdine in … Patients were randomized to receive 600 mg of atevirdine (n … There was no statistically significant effect of atevirdine on …
Number of citations: 2 journals.asm.org
GD Morse, MA Fischl, MJ Shelton… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… and atevirdine significantly reduced the maximum concentration of atevirdine in serum from 3.45 +/- 2.8 to 0.854 +/- 0.33 microM (P = 0.004). Likewise, the mean atevirdine area under …
Number of citations: 8 journals.asm.org
WR Perrault, KP Shephard, LA LaPean… - … Process Research & …, 1997 - ACS Publications
A practical synthesis of atevirdine mesylate, Pharmacia & Upjohn's first-generation non-nucleoside reverse transcriptase (RT) inhibitor for treatment of AIDS, is described. The route …
Number of citations: 20 pubs.acs.org
LM Rosser, AM O'Donnell, KM Lee, GD Morse - Antiviral research, 1994 - Elsevier
The in vitro protein-binding characteristics of atevirdine (ATV), a non-nucleoside reverse transcriptase inhibitor with activity against HIV-1, and its N-dealkylated metabolite (N-ATV) were …
Number of citations: 8 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。